molecular formula C14H20INO2 B12750838 1,2,3,4-Tetrahydro-1-(2-ethoxy-2-oxoethyl)-1-methylquinolinium iodide CAS No. 200064-89-7

1,2,3,4-Tetrahydro-1-(2-ethoxy-2-oxoethyl)-1-methylquinolinium iodide

Katalognummer: B12750838
CAS-Nummer: 200064-89-7
Molekulargewicht: 361.22 g/mol
InChI-Schlüssel: YSUMIELKUXKBAF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4-Tetrahydro-1-(2-ethoxy-2-oxoethyl)-1-methylquinolinium iodide is a quaternary ammonium compound It is characterized by its unique structure, which includes a quinolinium core with various functional groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1-(2-ethoxy-2-oxoethyl)-1-methylquinolinium iodide typically involves the following steps:

    Formation of the Quinolinium Core: The quinolinium core is synthesized through a series of reactions starting from aniline derivatives. These reactions often involve cyclization and subsequent functionalization to introduce the desired substituents.

    Introduction of the Ethoxy and Oxoethyl Groups: The ethoxy and oxoethyl groups are introduced through esterification and oxidation reactions. Common reagents used in these steps include ethyl iodide and oxidizing agents such as potassium permanganate.

    Quaternization: The final step involves the quaternization of the nitrogen atom in the quinolinium core. This is achieved by reacting the intermediate compound with methyl iodide, resulting in the formation of the quaternary ammonium iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4-Tetrahydro-1-(2-ethoxy-2-oxoethyl)-1-methylquinolinium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinolinium core to a more reduced state, altering its chemical properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinolinium N-oxides, while substitution reactions can yield various substituted quinolinium derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydro-1-(2-ethoxy-2-oxoethyl)-1-methylquinolinium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.

    Biology: Studied for its potential antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrahydro-1-(2-ethoxy-2-oxoethyl)-1-methylquinolinium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting membrane integrity and leading to cell lysis. Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4-Tetrahydro-1-methylquinolinium iodide: Lacks the ethoxy and oxoethyl groups, resulting in different chemical properties and biological activities.

    1,2,3,4-Tetrahydro-1-(2-hydroxyethyl)-1-methylquinolinium iodide: Contains a hydroxyethyl group instead of an ethoxy group, leading to differences in solubility and reactivity.

Uniqueness

1,2,3,4-Tetrahydro-1-(2-ethoxy-2-oxoethyl)-1-methylquinolinium iodide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and oxoethyl groups enhances its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

200064-89-7

Molekularformel

C14H20INO2

Molekulargewicht

361.22 g/mol

IUPAC-Name

ethyl 2-(1-methyl-3,4-dihydro-2H-quinolin-1-ium-1-yl)acetate;iodide

InChI

InChI=1S/C14H20NO2.HI/c1-3-17-14(16)11-15(2)10-6-8-12-7-4-5-9-13(12)15;/h4-5,7,9H,3,6,8,10-11H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

YSUMIELKUXKBAF-UHFFFAOYSA-M

Kanonische SMILES

CCOC(=O)C[N+]1(CCCC2=CC=CC=C21)C.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.